molecular formula C18F14 B3244511 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI) CAS No. 16218-79-4

1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI)

Cat. No.: B3244511
CAS No.: 16218-79-4
M. Wt: 482.2 g/mol
InChI Key: JINIKWBFAGTLJM-UHFFFAOYSA-N
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Description

1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- (9CI) is a highly fluorinated aromatic compound. This compound is characterized by the presence of multiple fluorine atoms attached to a terphenyl backbone, which consists of three benzene rings connected in a linear arrangement. The extensive fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’‘-tetradecafluoro- typically involves the fluorination of a terphenyl precursor. One common method is the direct fluorination of 1,1’:3’,1’'-Terphenyl using elemental fluorine (F2) or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition and ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance yield and purity. The final product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted terphenyl derivatives, quinones, hydroquinones, and coupled aromatic compounds.

Scientific Research Applications

1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.

    Biology: Investigated for its potential as a fluorinated probe in biological imaging and as a component in drug delivery systems.

    Medicine: Explored for its use in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of high-performance coatings, lubricants, and electronic materials due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- is largely dependent on its interaction with molecular targets and pathways. The extensive fluorination enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. The compound’s stability and resistance to metabolic degradation also contribute to its prolonged activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1’3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tridecafluoro-: Similar structure with one less fluorine atom.

    1,1’3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-nonanitro-: Contains nitro groups instead of fluorine atoms, used as a heat-resistant explosive.

    1,1’3’,1’‘-Terphenyl, 3,3’‘,5,5’'-tetracarboxylic acid: Contains carboxylic acid groups, used in the synthesis of metal-organic frameworks (MOFs).

Uniqueness

1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- is unique due to its high degree of fluorination, which imparts exceptional thermal stability, chemical resistance, and lipophilicity. These properties make it particularly valuable in applications requiring robust and durable materials.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2,3,4,6-tetrafluoro-5-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F14/c19-5-1(3-8(22)13(27)17(31)14(28)9(3)23)6(20)12(26)7(21)2(5)4-10(24)15(29)18(32)16(30)11(4)25
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINIKWBFAGTLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18F14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707956
Record name 1~2~,1~3~,1~4~,1~5~,1~6~,2~2~,2~4~,2~5~,2~6~,3~2~,3~3~,3~4~,3~5~,3~6~-Tetradecafluoro-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16218-79-4
Record name 1~2~,1~3~,1~4~,1~5~,1~6~,2~2~,2~4~,2~5~,2~6~,3~2~,3~3~,3~4~,3~5~,3~6~-Tetradecafluoro-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI)
Reactant of Route 2
Reactant of Route 2
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI)
Reactant of Route 3
Reactant of Route 3
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI)
Reactant of Route 4
Reactant of Route 4
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI)
Reactant of Route 5
Reactant of Route 5
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI)
Reactant of Route 6
Reactant of Route 6
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI)

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